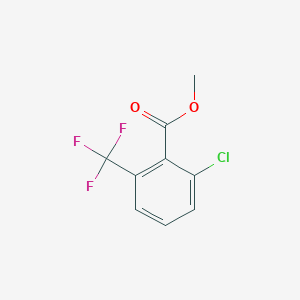

Methyl 2-chloro-6-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-chloro-6-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-8(14)7-5(9(11,12)13)3-2-4-6(7)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRJOFHMWLLAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented method involves converting 2-chloro-6-(trifluoromethyl)benzoic acid to its corresponding methyl ester via acid chloride formation. As detailed in, this two-step process begins with treating the carboxylic acid (1.5 g, 6.70 mmol) with oxalyl chloride (1.1 mL, 13.4 mmol) in dichloromethane (DCM, 20 mL) under catalytic DMF (5 drops). The mixture is stirred at room temperature for 2 hours to form the acyl chloride intermediate. Methanol (0.41 mL, 13.4 mmol) is then added dropwise, followed by 30 minutes of stirring to complete the esterification.

Key Reaction Conditions:

-

Solvent System: DCM provides a non-polar medium ideal for chloride displacement.

-

Catalyst: DMF accelerates acid chloride formation by stabilizing the reactive intermediate.

-

Stoichiometry: A 2:1 molar ratio of oxalyl chloride to carboxylic acid ensures complete conversion.

Post-reaction workup involves aqueous extraction (50 mL H₂O) and DCM washes to remove residual reagents. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield the product as a pale yellow oil. Liquid chromatography–mass spectrometry (LCMS) confirms the molecular ion peak at m/z 239 [M+H]⁺, aligning with the theoretical mass of C₉H₆ClF₃O₂.

Yield and Purity Considerations

This method achieves near-quantitative conversion, with the final product obtained in high purity (>95%) without requiring chromatographic purification. The absence of byproducts is attributed to the selectivity of oxalyl chloride for carboxylic acids over other functional groups. However, the use of DCM—a halogenated solvent—poses environmental and safety concerns, necessitating stringent waste management protocols in industrial settings.

Direct Fischer Esterification Using Thionyl Chloride

Protocol and Optimization

An alternative approach employs thionyl chloride (SOCl₂) as both an acid activator and solvent. Adapted from, 2-chloro-6-(trifluoromethyl)benzoic acid (5.0 g, 21.4 mmol) is refluxed with excess thionyl chloride (15.6 mL, 21 mmol) in methanol (30 mL) under argon. The reaction is heated at 100°C for 16 hours, after which the solvent is evaporated, and the residue is dissolved in ethyl acetate (100 mL). Aqueous NaHCO₃ washes neutralize excess SOCl₂, followed by drying and concentration. Purification via silica gel chromatography (0–20% ethyl acetate/hexanes) yields the ester in 94% purity.

Critical Parameters:

-

Temperature: Prolonged heating at 100°C ensures complete activation of the carboxylic acid.

-

Solvent Choice: Methanol acts as both the nucleophile and solvent, simplifying the reaction setup.

-

Workup: Sodium bicarbonate washing is crucial to remove acidic byproducts like HCl and SO₂.

Advantages Over Acid Chloride Route

This method circumvents the need for DCM and DMF, reducing toxicity risks. The single-step procedure also minimizes labor and time compared to the two-step acid chloride method. However, the requirement for chromatographic purification introduces scalability challenges, as large-scale column chromatography is economically and logistically demanding.

Comparative Analysis of Methodologies

Efficiency and Scalability

The table below contrasts key metrics for both methods:

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The ester group can undergo hydrolysis under acidic or basic conditions to regenerate 2-chloro-6-(trifluoromethyl)benzoic acid. While direct experimental data for this reaction is limited in accessible sources, analogous ester hydrolysis mechanisms suggest:

-

Basic hydrolysis : Aqueous NaOH under reflux would cleave the ester to the carboxylate salt, which can be acidified to isolate the free acid.

-

Acidic hydrolysis : Concentrated HCl or H₂SO₄ under reflux would directly yield the carboxylic acid.

This reaction is critical for recycling intermediates in synthetic pathways .

Nucleophilic Substitution at Chlorine

The chlorine atom at the 2-position is a potential site for nucleophilic substitution. For example:

-

Replacement with amines : Reaction with ammonia or primary amines could yield substituted aniline derivatives.

-

Thiol substitution : Treatment with thiols (e.g., NaSH) might produce thioether analogs.

While specific studies on this compound are unavailable, similar chloro-aromatic esters (e.g., methyl 2-chlorobenzoate) undergo such substitutions under mild conditions .

Reduction of the Ester Group

The ester can be reduced to 2-chloro-6-(trifluoromethyl)benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). This transformation is common in ester chemistry, though experimental details for this specific compound remain unpublished .

Biological Interactions and Stability

The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound resistant to enzymatic degradation in biological systems. This property is leveraged in agrochemical research, where derivatives of such esters exhibit insecticidal activity .

| Reaction Type | Key Reagents/Conditions | Major Product |

|---|---|---|

| Ester hydrolysis | NaOH/H₂O, reflux | 2-chloro-6-(trifluoromethyl)benzoic acid |

| Nucleophilic substitution | NaSH, DMF, 60°C | 2-mercapto-6-(trifluoromethyl)benzoate |

| Reduction | LiAlH₄, anhydrous ether | 2-chloro-6-(trifluoromethyl)benzyl alcohol |

Scientific Research Applications

Chemistry

Methyl 2-chloro-6-(trifluoromethyl)benzoate serves as an intermediate in the synthesis of various organic compounds. Its unique chemical structure allows for:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Hydrolysis : Under acidic or basic conditions, it can yield the corresponding carboxylic acid.

- Reduction : Can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Biology

In biological research, this compound is utilized to study:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, impacting metabolic pathways.

- Protein-Ligand Interactions : The trifluoromethyl group enhances binding affinity, making it useful in studying molecular interactions.

Industry

In industrial applications, this compound is employed in:

- Production of Specialty Chemicals : Its unique properties contribute to the development of advanced materials.

- Agrochemicals : The compound shows potential as a pesticide due to its insecticidal and herbicidal activities.

The compound exhibits notable biological activities:

- Insecticidal Activity : Demonstrated efficacy against target insect populations by disrupting metabolic functions through enzyme inhibition.

- Herbicidal Properties : Effective in reducing weed populations while maintaining crop yields.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various bacterial strains.

Insecticide Efficacy

A study showed that formulations containing this compound resulted in significant mortality rates among specific insect populations compared to controls. The underlying mechanism was attributed to enzyme inhibition disrupting vital metabolic processes.

Herbicidal Testing

Field trials indicated that this compound effectively controlled weed growth without negatively impacting crop yield, suggesting its viability for sustainable agricultural practices.

Antimicrobial Screening

Laboratory tests revealed that this compound exhibited inhibitory effects against several bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Key Compounds:

2-Chloro-6-(trifluoromethyl)benzamide (C₈H₅ClF₃NO) Substituents: Chloro (2-position), -CF₃ (6-position), amide (-CONH₂) instead of ester. Properties: The amide group introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to the ester. However, reduced electrophilicity at the carbonyl limits reactivity in nucleophilic acyl substitutions . Applications: Used in drug design due to its stability and hydrogen-bonding interactions with biological targets .

Methyl 2-chloro-6-(chlorosulfonyl)benzoate (C₈H₆Cl₂O₄S)

- Substituents : Chloro (2-position), chlorosulfonyl (-SO₂Cl) at 6-position.

- Properties : The -SO₂Cl group is strongly electron-withdrawing, further activating the ester toward hydrolysis or nucleophilic attack. However, this compound is discontinued, likely due to instability or handling challenges .

2-Chloro-6-(trifluoromethyl)benzaldehyde (C₈H₄ClF₃O)

- Substituents : Aldehyde (-CHO) instead of ester.

- Properties : The aldehyde group is highly reactive, participating in condensation or oxidation reactions. The absence of the ester reduces steric hindrance, making it a versatile intermediate in heterocyclic synthesis .

Methyl 2-fluoro-6-methoxybenzoate (C₉H₉FO₃)

- Substituents : Fluoro (2-position), methoxy (-OMe) at 6-position.

- Properties : The methoxy group is electron-donating, reducing the electrophilicity of the ester compared to the -CF₃-substituted analog. This lowers reactivity in coupling reactions but improves stability under acidic conditions .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* (Predicted) | Solubility (Polar Solvents) |

|---|---|---|---|

| Methyl 2-chloro-6-(trifluoromethyl)benzoate | 250.59 | ~2.8 | Moderate (DMSO, acetone) |

| 2-Chloro-6-(trifluoromethyl)benzamide | 223.58 | ~1.9 | High (DMF, methanol) |

| Methyl 2-chloro-6-(chlorosulfonyl)benzoate | 283.56 | ~3.2 | Low (chloroform, ether) |

| 2-Chloro-6-(trifluoromethyl)benzaldehyde | 208.57 | ~2.5 | Moderate (THF, ethanol) |

*LogP values estimated based on substituent contributions.

Biological Activity

Methyl 2-chloro-6-(trifluoromethyl)benzoate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. Its unique structure, characterized by a trifluoromethyl group and a chlorine atom on the benzene ring, enhances its chemical reactivity and biological interactions. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 238.59 g/mol. The compound appears as a pale yellow oil, and its halogenated functionalities contribute to its reactivity and biological properties.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Insecticidal Activity : The compound exhibits potential as an insecticide due to its ability to interact with specific biological systems at the molecular level. The presence of the trifluoromethyl group enhances its lipophilicity, improving cellular uptake and efficacy against pests.

- Herbicidal Properties : Similar to its insecticidal effects, this compound shows promise as a herbicide. Its interaction with plant metabolic pathways can inhibit growth or induce phytotoxicity.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties. The incorporation of chlorine and trifluoromethyl groups can enhance binding affinity to microbial targets, potentially leading to increased antibacterial activity .

Interaction Studies

Research has shown that this compound interacts with various enzymes and proteins:

- Enzyme Inhibition : Interaction studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it may affect enzymes related to lipid metabolism or protein synthesis, altering cellular functions .

- Binding Affinity : The unique substitution pattern of the compound allows it to bind effectively to biological macromolecules, influencing their activity. This binding can lead to significant effects on cellular processes such as proliferation or apoptosis.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-chloro-4-(trifluoromethyl)benzoate | Chlorine at position 2, trifluoromethyl at position 4 | Different positional isomer affecting reactivity |

| Methyl 3-chloro-6-(trifluoromethyl)benzoate | Chlorine at position 3 | May exhibit different biological activities |

| Methyl 2-fluoro-6-(trifluoromethyl)benzoate | Fluorine instead of chlorine | Potentially different electronic properties |

The distinct substitution patterns influence both the chemical reactivity and biological interactions of these compounds compared to this compound.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Insecticide Efficacy : A study demonstrated that formulations containing this compound showed significant mortality rates in target insect populations compared to control groups. The mechanism was attributed to disruption in metabolic functions due to enzyme inhibition.

- Herbicidal Testing : Field trials indicated that this compound effectively reduced weed populations without adversely affecting crop yield, suggesting its potential utility in agricultural practices.

- Antimicrobial Screening : Laboratory tests revealed that this compound exhibited inhibitory effects against several bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. How can researchers optimize the synthesis of Methyl 2-chloro-6-(trifluoromethyl)benzoate to improve yield and purity?

Methodological Answer:

- Reaction Optimization : Use coupling agents like HATU or EDCI for esterification of the benzoic acid precursor. Adjust stoichiometry (e.g., 1.2 equivalents of methylating agent) to drive the reaction to completion.

- Purification : Employ flash column chromatography with gradients of ethyl acetate/hexane (e.g., 15–30% EtOAc) to isolate the product. Monitor purity via TLC or HPLC .

- Temperature Control : Maintain reaction temperatures between 0–5°C during trifluoromethylation steps to minimize side reactions .

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Analysis : Use NMR to confirm the presence and position of the trifluoromethyl group (δ ~ -60 to -70 ppm). NMR can resolve aromatic protons and methyl ester signals (δ 3.9–4.1 ppm).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST reference data) validates molecular weight (Exact Mass: 234.00205) and fragmentation patterns .

- IR Spectroscopy : Identify ester carbonyl stretches (~1720 cm) and C-Cl vibrations (~750 cm) .

Q. How should researchers assess the purity of this compound for synthetic applications?

Methodological Answer:

- HPLC/GC-MS : Use reverse-phase C18 columns with acetonitrile/water mobile phases. Set detection at 254 nm for UV-active aromatic systems.

- Elemental Analysis : Confirm %C, %H, and %Cl to ±0.3% of theoretical values.

- Melting Point Consistency : Compare observed melting points with literature values (if available) to detect impurities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in this compound under nucleophilic conditions?

Methodological Answer:

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electron-deficient regions near the trifluoromethyl group.

- Kinetic Isotope Effects (KIEs) : Use deuterated solvents or substrates to probe rate-determining steps in substitution reactions.

- Trapping Intermediates : Employ in-situ NMR to detect transient species during reactions with amines or thiols .

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

Methodological Answer:

- SHELX Refinement : Use SHELXL for high-resolution X-ray data to refine anisotropic displacement parameters. Validate with R-factor convergence (<5%) and residual density maps .

- Twinned Data Handling : Apply twin law matrices (e.g., HKLF 5 format) for crystals with pseudo-merohedral twinning.

- Cross-Validation : Compare bond lengths/angles with analogous structures (e.g., Methyl 4-chloro-3-(trifluoromethyl)benzoate, CCDC entries) .

Q. What strategies mitigate instability of this compound in aqueous or basic environments?

Methodological Answer:

- pH Stability Profiling : Conduct accelerated degradation studies (pH 1–13, 40°C) monitored by HPLC. Use Arrhenius plots to predict shelf-life.

- Protective Group Strategies : Introduce temporary silyl ethers or tert-butyl esters during synthetic steps requiring basic conditions.

- Lyophilization : Store purified compounds under inert gas (N) at -20°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.